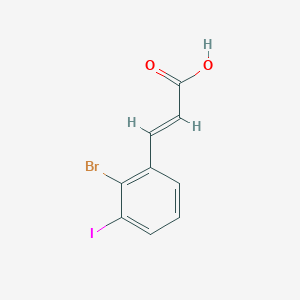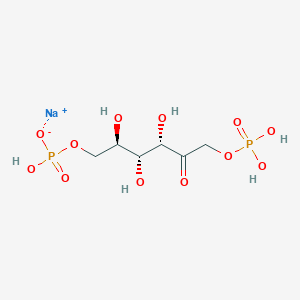
Fructose diphosphate sodium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fructose diphosphate sodium, also known as fructose-1,6-diphosphate sodium, is a compound that plays a crucial role in cellular metabolism. It is an intermediate product in the glycolytic pathway, which is essential for the breakdown of glucose to produce energy. This compound is known for its ability to regulate key enzyme activities in glucose metabolism, thereby improving cellular energy metabolism, especially under conditions of ischemia and hypoxia .
準備方法
Synthetic Routes and Reaction Conditions
Fructose diphosphate sodium can be synthesized through a series of chemical reactions. One common method involves the phosphorylation of fructose using adenosine triphosphate (ATP) in the presence of specific enzymes such as phosphofructokinase. The reaction conditions typically include a buffered aqueous solution at a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods
In industrial settings, this compound is often produced through a more streamlined process. For instance, the compound can be prepared by dissolving this compound and vitamin C in water for injection, followed by the addition of 15-hydroxystearic acid macrogol ester. The solution is then stirred, decolorized, filtered, sterilized, and dried to obtain the final product. This method ensures high purity and stability of the compound, making it suitable for medical applications .
化学反応の分析
Types of Reactions
Fructose diphosphate sodium undergoes various chemical reactions, including:
Phosphorylation: The addition of phosphate groups to the molecule, which is a key step in glycolysis.
Isomerization: The conversion of glucose-6-phosphate to fructose-6-phosphate, facilitated by the enzyme phosphoglucoisomerase.
Common Reagents and Conditions
Common reagents used in these reactions include adenosine triphosphate (ATP) for phosphorylation and specific enzymes like phosphofructokinase and phosphoglucoisomerase. The reactions typically occur under physiological conditions, with a pH around 7.4 and a temperature of 37°C .
Major Products Formed
The major products formed from these reactions include fructose-1,6-diphosphate, glyceraldehyde-3-phosphate, and dihydroxyacetone phosphate, which are all intermediates in the glycolytic pathway .
科学的研究の応用
Fructose diphosphate sodium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in studies involving carbohydrate metabolism and enzyme kinetics.
Biology: The compound is crucial for understanding cellular energy metabolism and the regulation of glycolysis.
Medicine: this compound is used in the treatment of various conditions, including myocardial ischemia, angina pectoris, and cerebral infarction. .
作用機序
Fructose diphosphate sodium exerts its effects by entering cells and activating key enzymes in the glycolytic pathway, such as phosphofructokinase and pyruvate kinase. This activation increases the concentration of adenosine triphosphate and phosphocreatine within the cell, promoting the inward flow of potassium and calcium ions. These changes enhance cellular energy metabolism and glucose utilization, particularly under conditions of ischemia and hypoxia .
類似化合物との比較
Similar Compounds
Fructose-6-phosphate: Another glycolytic intermediate that is isomerized from glucose-6-phosphate.
Glucose-6-phosphate: The phosphorylated form of glucose that is converted to fructose-6-phosphate.
Dihydroxyacetone phosphate: A product of fructose-1,6-diphosphate cleavage in glycolysis.
Uniqueness
Fructose diphosphate sodium is unique in its ability to directly influence key regulatory enzymes in the glycolytic pathway, making it particularly effective in enhancing cellular energy metabolism under stress conditions. Its role in medical treatments, especially for ischemic conditions, sets it apart from other similar compounds .
特性
CAS番号 |
296795-67-0 |
|---|---|
分子式 |
C6H13NaO12P2 |
分子量 |
362.10 g/mol |
IUPAC名 |
sodium;[(2R,3R,4S)-2,3,4-trihydroxy-5-oxo-6-phosphonooxyhexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H14O12P2.Na/c7-3(1-17-19(11,12)13)5(9)6(10)4(8)2-18-20(14,15)16;/h3,5-7,9-10H,1-2H2,(H2,11,12,13)(H2,14,15,16);/q;+1/p-1/t3-,5-,6-;/m1./s1 |
InChIキー |
HBYYJIPCYANMBX-BAOOBMCLSA-M |
異性体SMILES |
C([C@H]([C@H]([C@@H](C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
正規SMILES |
C(C(C(C(C(=O)COP(=O)(O)O)O)O)O)OP(=O)(O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


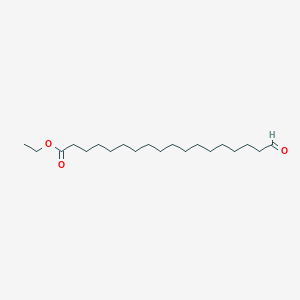


![Tert-butyl 2-[4-(tert-butyldimethylsilyloxy)pyrazol-1-yl]acetate](/img/structure/B12966380.png)
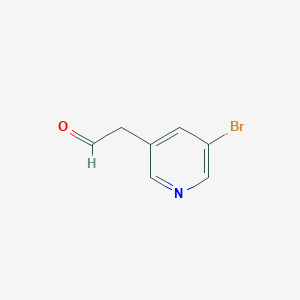


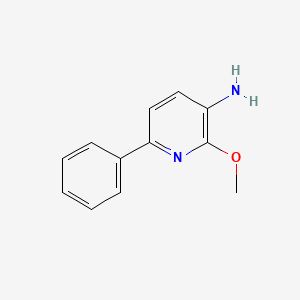


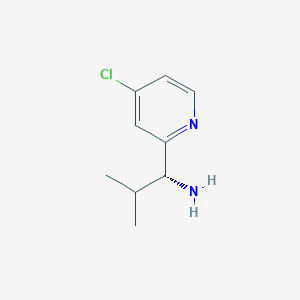
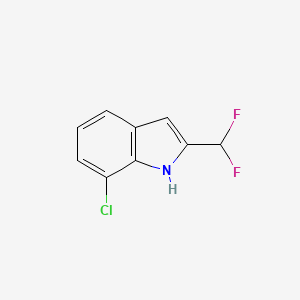
![tert-Butyl (3aR,7R,7aR)-7-hydroxyhexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B12966403.png)
